![molecular formula C18H16ClF3N2O4 B2708090 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1795478-97-5](/img/structure/B2708090.png)
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as TROX-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Chemical Properties
A novel approach to synthesizing di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement has been developed. This methodology is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides, indicating the potential utility of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the synthesis of complex organic molecules (Mamedov et al., 2016).
Electro-Fenton Degradation of Antimicrobials
The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems, utilizing both Pt or boron-doped diamond anodes and carbon felt or O2 diffusion cathodes, highlights the significance of hydroxyl radical production. These findings may have implications for the environmental remediation potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, given its structural similarities to the compounds studied (Sirés et al., 2007).
Magnetic Properties in Complex Structures
The self-assembly of dissymmetrical mononuclear entities with Mn(II) forming trinuclear complexes has been studied for its magnetic properties. This research could be relevant for understanding the magnetic interactions and potential applications of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in materials science and nanotechnology (Zhang et al., 2007).
Interaction Studies and Supramolecular Chemistry
Investigations into the interactions of N,N′-diaryloxalamides with pentafluorophenol (pfp) resulting in 1:2 molecular complexes provide insight into the hydrogen bonding and steric effects that govern the structure of supramolecular assemblies. This research may inform the development of novel supramolecular systems based on N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide for applications in molecular recognition and sensor design (Piotrkowska et al., 2007).
PET Radiotracer Development
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the development of PET radiotracers for studying CB1 cannabinoid receptors. This application is crucial for advancing research in neurology and pharmacology (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-27-15(13-4-2-3-5-14(13)19)10-23-16(25)17(26)24-11-6-8-12(9-7-11)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCJDQQKWIRDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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